- Preparation of conjugates of cytotoxic agents with cell surface receptor binding mol. useful in treatment of cancer, autoimmune and infectious diseases, World Intellectual Property Organization, , ,
Cas no 921927-88-0 (Methyl 2-formylthiazole-4-carboxylate)
921927-88-0 structure
Methyl 2-formylthiazole-4-carboxylate
Methyl 2-formylthiazole-4-carboxylate Properties
Names and Identifiers
-
- 2-formyl-4-Thiazolecarboxylic acid methyl ester
- methyl 2-formyl-1,3-thiazole-4-carboxylate
- methyl 2-formylthiazole-4-carboxylate
- 4-Thiazolecarboxylic acid, 2-formyl-, methyl ester
- AK174308
- MYVFZBRIMAKBEP-UHFFFAOYSA-N
- FCH997068
- OR322780
- AX8328692
- 2-Formylthiazole-4-carboxylic acid methyl ester
- WLB92788
- SCHEMBL1161355
- F16694
- AKOS024055488
- MFCD18804139
- methyl2-formylthiazole-4-carboxylate
- 921927-88-0
- DTXSID00580438
- AS-47888
- EN300-6509107
- BP-20366
- +Expand
-
- MFCD18804139
- MYVFZBRIMAKBEP-UHFFFAOYSA-N
- 1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3
- O=CC1SC=C(C(OC)=O)N=1
Computed Properties
- 170.99901420g/mol
- 0
- 5
- 3
- 170.99901420g/mol
- 11
- 173
- 0
- 0
- 0
- 0
- 0
- 1
- 0.9
- 84.5
Methyl 2-formylthiazole-4-carboxylate Price
Methyl 2-formylthiazole-4-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 2 h, reflux
Reference
- Convergent synthesis of the central heterocyclic domain of micrococcin P1Synlett, 2007, (6), 954-958,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; overnight, rt
Reference
- The Total Synthesis of Tubulysin DJournal of the American Chemical Society, 2006, 128(50), 16018-16019,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Methanol ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; overnight, rt; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; overnight, rt; 2 h, 60 °C
Reference
- Antiproliferative compounds structurally related to tubulysins, conjugates thereof for targeted delivery, methods of preparation, and uses thereof, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 50 °C; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Tubulysin analogs and methods of making and use, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Acetonitrile ; rt → 60 °C; 6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetone ; rt → reflux; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetone ; rt → reflux; 1 h, reflux
Reference
- Tubulysins and protein-tubulysin conjugates, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonium sulfide Solvents: Methanol , Water
1.2 Solvents: Methanol ; 1.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 Solvents: Methanol ; 1.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water
Reference
- Preparation of cytotoxic and antimitotic peptide-based compounds conjugated to antibodies for treating cancers, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation peptide conjugates of cell binding molecules with cytotoxic agents, United States, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Conjugated body of cytotoxin molecule with cell combination receptor molecule, China, , ,
Methyl 2-formylthiazole-4-carboxylate Raw materials
- 4-Thiazolidinecarboxylic acid, 2-(dimethoxymethyl)-, methyl ester
- Diethoxyacetonitrile
- 2,2-Diethoxyethanethioamide
- 4-Thiazolecarboxylic acid, 2-(diethoxymethyl)-, ethyl ester
- Methyl bromopyruvate
- 4-Thiazolecarboxylic acid, 2-(dimethoxymethyl)-, methyl ester
- methyl 2-(diethoxymethyl)thiazole-4-carboxylate
Methyl 2-formylthiazole-4-carboxylate Preparation Products
Methyl 2-formylthiazole-4-carboxylate Related Literature
-
Satoshi Honda,Hiroaki Benten,Shinzaburo Ito Chem. Commun., 2010,46, 6596-6598
-
Arun Arunima Kirali,Sreejith Sreekantan New J. Chem., 2020,44, 15958-15965
-
Andranik Kazaryan,Muhamad Abdulkadir Martoprawiro,Michael Filatov Phys. Chem. Chem. Phys., 2010,12, 11238-11244
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2016,18, 27366-27376
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Izumi Yamamoto,Meredith J. T. Jordan,Navnath Gavande,Munikumar R. Doddareddy,Mary Chebib Chem. Commun., 2012,48, 829-831
-
Mauro Formica,Vieri Fusi,Eleonora Macedi,Paola Paoli,Giovanni Piersanti,Patrizia Rossi,Giovanni Zappia,Pierfrancesco Orlando New J. Chem., 2008,32, 1204-1214
-
Samia Benmansour,Antonio Hernández-Paredes,Arpan Mondal,Gustavo López Martínez,Josep Canet-Ferrer,Sanjit Konar,Carlos J. Gómez-García Chem. Commun., 2020,56, 9862-9865
Recommended suppliers
Amadis Chemical Company Limited
(CAS:921927-88-0)Methyl 2-formylthiazole-4-carboxylate
99%
5.0g
391.0